![molecular formula C17H18N2O3 B2782131 ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate CAS No. 1164564-69-5](/img/structure/B2782131.png)
ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral medications.
Anti-Cancer Properties
The structural framework of indole is present in many anti-cancer agents. Research on indole derivatives has demonstrated promising antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . By extension, ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate could be explored for its potential anti-cancer applications, possibly leading to the development of novel oncological therapies.
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Indole derivatives have been studied for their binding orientations within the active sites of certain proteins . Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate could be subjected to molecular docking studies to understand its potential as a therapeutic agent by identifying its binding affinities and interactions with various biological targets.
Antioxidant Potential
Antioxidants play a crucial role in protecting the body from oxidative stress. Indole derivatives have been identified as potent antioxidants . Therefore, ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate could be investigated for its antioxidant capacity, which may contribute to the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the fight against bacterial and fungal infections . Ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate could be tested for its antimicrobial efficacy, potentially leading to the creation of new antibiotics or antifungal agents.
Antidiabetic Applications
Indole derivatives have shown potential in managing diabetes by exhibiting antidiabetic activities . Research into the effects of ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate on blood sugar levels and insulin sensitivity could open up new avenues for diabetes treatment.
Propriétés
IUPAC Name |
ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-17(21)12-19-16(20)11-10-15(18-19)9-8-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWWUFUOJHRDBP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

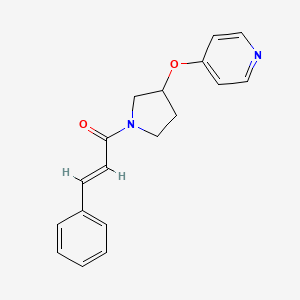
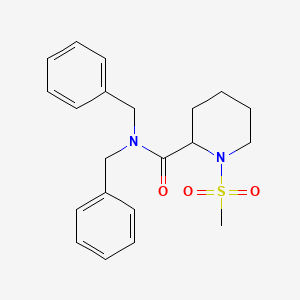
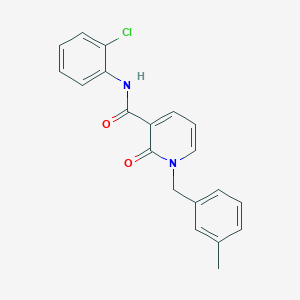

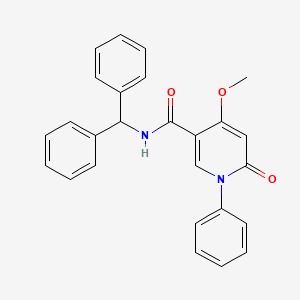
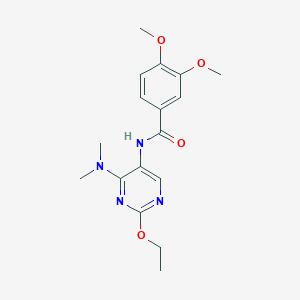

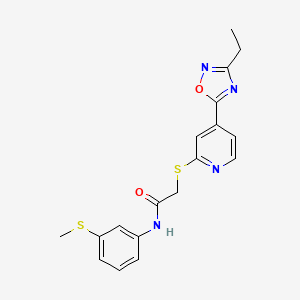

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782064.png)
![ethyl 2-(3,4,9-trimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2782065.png)
![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)